
methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with hydrazino groups, like the one in your query, are often used in the synthesis of various heterocyclic compounds . They can be part of many biologically active compounds, including antimicrobial, antifungal, and antiviral drugs .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the compound’s geometric and vibrational properties.Chemical Reactions Analysis
The chemical reactions involving hydrazino compounds can be complex and depend on the specific compound. For example, the product of hydralazine acetylation would not yield the 2-acetylhydrazino derivative upon subsequent oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, and refractive index can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis : A novel approach for synthesizing functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters was developed, starting from commercially available compounds. This method introduced three contiguous stereocenters, demonstrating the synthetic utility of such products (Meninno et al., 2021).
Catalytic Cascade Synthesis : A method for synthesizing methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system was developed. This technique allowed the introduction of substituents at the pyrrole nitrogen, showcasing its versatility in chemical synthesis (Galenko et al., 2015).
Pyrrole Studies : Investigations into the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles showed unique results, furthering the understanding of pyrrole chemistry (Cirrincione et al., 1987).
Chemical Reaction Analysis : Research on the reaction of methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylhydrazines revealed new pathways for synthesizing isomeric 5-arylcarbamoyl-4-aroyl-1H-pyrazoles (Dubovtsev et al., 2016).
Applications in Medicinal Chemistry
Antimicrobial Agent Synthesis : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. This showcases the potential of such compounds in developing new therapeutic agents (Hublikar et al., 2019).
Analgesic and Anti-inflammatory Activity : Research has been conducted on 5-aroyl-6-(methylthio)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds for their potential analgesic and anti-inflammatory properties (Muchowski et al., 1989).
Chemical Synthesis and Characterization
Three-Component Condensation : A methodology was developed for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, demonstrating the scope of this approach for synthesizing diverse pyrrolones (Ryabukhin et al., 2012).
Sequential Synthesis Methodology : An effective three-step reaction methodology was reported for synthesizing 1-(prop-2-yn-1-yl)-1H-pyrroles and related compounds, illustrating the versatility of this chemical class in synthesis (Bonacorso et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that the acetylation process plays a significant role in the action of similar compounds . For instance, hydralazine, a compound with a similar acetylhydrazino group, undergoes oxidation before acetylation . This process results in the formation of a major urinary metabolite, 4-(2-acetylhydrazino) phthalazin-1-one .
Biochemical Pathways
Compounds with similar structures, such as thiazoles, are known to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
It’s worth noting that similar compounds, such as hydralazine, undergo extensive acetylator phenotype-dependent first-pass metabolism . The fractional availability of hydralazine is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .
Action Environment
For instance, hydralazine is very unstable in plasma in vitro (half-life of approximately 6 minutes at 37°C), and derivatization of samples must be carried out very rapidly to avoid loss of drug .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-(2-acetylhydrazinyl)-3,4-dihydro-2H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-5(12)10-11-7-4-3-6(9-7)8(13)14-2/h6H,3-4H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLWRHCMDGVJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

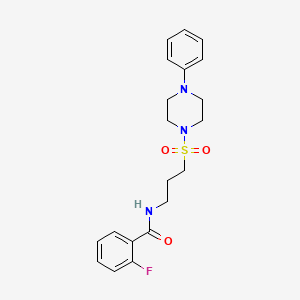
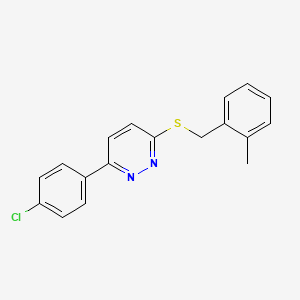
![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)
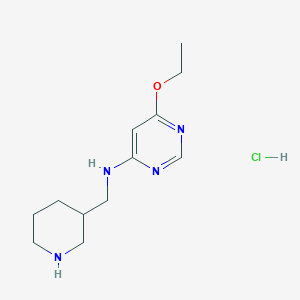
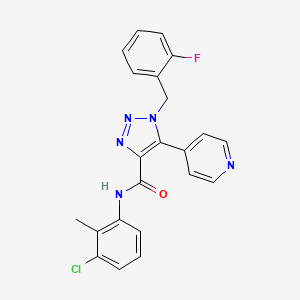
![N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2449754.png)

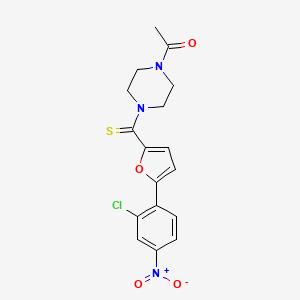


![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea](/img/structure/B2449764.png)
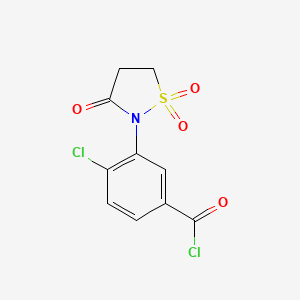
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)
